5,7-Dimethyl-2-naphthol

Lipophilicity Drug-likeness Membrane permeability

Sourcing isomerically pure dimethylnaphthol building blocks with verified C-1 availability often delays research. 5,7-Dimethyl-2-naphthol (CAS 54321-61-8) resolves this: • Free C-1 position preserved for oxidative coupling to chiral BINOL ligands, unlike 1-alkyl-blocked analogs. • XLogP3 of 4.1 (~25× higher lipophilicity than 2-naphthol) supports CNS permeability in medicinal chemistry. • Meta-methyl substitution (positions 5 & 7) modulates electronic effects without steric interference at reactive sites. Supplied with analytical verification for chromatographic distinguishability (RI distinct from 1-naphthol isomer). Request quote for bulk or custom synthesis.

Molecular Formula C12H12O
Molecular Weight 172.227
CAS No. 54321-61-8
Cat. No. B2788240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-naphthol
CAS54321-61-8
Molecular FormulaC12H12O
Molecular Weight172.227
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=C1)O)C
InChIInChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3
InChIKeyPWLJRJQJZLJULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-2-naphthol: Physicochemical Identity & Procurement


5,7-Dimethyl-2-naphthol (IUPAC: 5,7-dimethylnaphthalen-2-ol) is a C12H12O dimethyl-substituted β-naphthol derivative with a molecular weight of 172.22 g/mol, bearing methyl groups at positions 5 and 7 of the naphthalene ring system and a hydroxyl group at position 2 [1]. The compound is classified within the substituted 2-naphthol family and is recognized in PubChem (CID 121006717) and the European Chemicals Agency (ECHA) inventory [1][2]. Its computed XLogP3 of 4.1 indicates substantially higher lipophilicity compared to the unsubstituted parent 2-naphthol (XLogP3 ≈ 2.7) [1]. Commercially, it is available as a specialty research chemical from limited vendors at premium pricing (e.g., €187 per 5 mg from CymitQuimica), positioning it as a non-commodity building block for specialized synthetic and research applications .

5,7-Dimethyl-2-naphthol: Non-Interchangeable with Isomers


The dimethylnaphthol isomer space encompasses at least eight positional variants sharing the identical molecular formula C12H12O (MW 172.22), including 1,6-dimethyl-2-naphthol (CAS 17324-10-6), 5,7-dimethyl-1-naphthol (CAS 31706-76-0), 6,7-dimethyl-1-naphthol (CAS 31776-14-4), and 5,8-dimethyl-2-naphthol, among others [1]. Despite identical elemental composition, the specific 5,7-dimethyl-2-substitution pattern produces a unique combination of steric, electronic, and hydrogen-bonding properties that are not replicated by any other isomer [2]. The 5- and 7-methyl groups are meta to the hydroxyl, exerting electron-donating inductive effects that modulate acidity, oxidation potential, and electrophilic aromatic substitution reactivity in ways that differ fundamentally from ortho- or para-substituted analogs [3]. Critically, the C-1 position remains unsubstituted, preserving reactivity at this site for oxidative coupling and dearomatization chemistries—a feature lost in 1-alkyl-substituted 2-naphthol analogs where this position is blocked [2]. These differences translate into quantifiable variations in lipophilicity, chromatographic retention, and synthetic outcomes, as detailed in the evidence below.

5,7-Dimethyl-2-naphthol: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) vs. Unsubstituted 2-Naphthol

The computed partition coefficient XLogP3 for 5,7-dimethyl-2-naphthol is 4.1, compared with 2.7 for unsubstituted 2-naphthol, representing a ΔlogP of +1.4 units [1][2]. This ~25-fold increase in predicted lipophilicity arises from the addition of two methyl groups and directly impacts compound partitioning in biphasic systems, membrane permeability, and metabolic clearance predictions [1]. For procurement decisions involving structure-activity relationship (SAR) studies or physicochemical profiling, this difference is large enough to alter developability classification categories.

Lipophilicity Drug-likeness Membrane permeability

One-Electron Oxidation Potential: Meta-Methyl Effect

The experimentally measured one-electron oxidation potential (E_ox) of unsubstituted 2-naphthol is 1.19 V (vs. standard reference) [1]. While no direct measurement exists for 5,7-dimethyl-2-naphthol, the electron-donating effect of two meta-methyl substituents is expected to lower E_ox by an estimated 0.05–0.15 V based on established additive substituent effects in phenolic systems [1][2]. This contrasts with 1,6-dimethyl-2-naphthol, where the C-1 methyl provides greater steric shielding of the hydroxyl and may produce a different oxidation profile [3]. The reduced oxidation potential of 5,7-dimethyl-2-naphthol relative to 2-naphthol makes it a more readily oxidizable substrate in oxidative coupling and dearomatization reactions.

Oxidation potential Redox chemistry Electron transfer

C-1 Position Availability for Oxidative Coupling

In 5,7-dimethyl-2-naphthol, the C-1 position adjacent to the hydroxyl group remains unsubstituted (hydrogen), preserving this critical site for oxidative C–C bond formation. By contrast, in 1,6-dimethyl-2-naphthol (CAS 17324-10-6), the C-1 position carries a methyl substituent that sterically and electronically blocks oxidative homo- and cross-coupling at this position [1]. The Sumitomo patent JP3252491B2 demonstrates that 7-methyl-2-naphthol undergoes oxidative coupling to yield 7,7'-dimethyl-1,1-bi-2-naphthol, establishing the feasibility of BINOL-type dimerization for methyl-substituted 2-naphthols with a free C-1 position . The 5,7-dimethyl-2-naphthol isomer, with its additional 5-methyl group, provides a distinct steric environment at the peri-position (C-4) compared to the 7-methyl analog, potentially influencing enantioselectivity in asymmetric coupling reactions [2].

Oxidative coupling BINOL synthesis Regioselectivity

pKa Modulation by Meta-Methyl Substitution

Unsubstituted 2-naphthol has an experimentally determined aqueous pKa of approximately 9.5 [1]. Systematic studies on meta-substituent effects in 2-naphthols (via 4-substituted analogs) demonstrate that substituent-induced pKa shifts follow predictable Hammett-type relationships [2]. The two methyl groups at positions 5 and 7 are both meta to the 2-OH group; each meta-methyl is expected to produce a small pKa increase of approximately +0.05 to +0.10 units due to inductive electron donation destabilizing the phenolate anion [2][3]. Thus, the estimated pKa of 5,7-dimethyl-2-naphthol is approximately 9.6–9.7, compared with 9.5 for unsubstituted 2-naphthol. This shift, while modest, may affect deprotonation-dependent reactivities such as nucleophilicity in O-alkylation reactions and partitioning in pH-dependent extraction protocols.

Acidity pKa Hydrogen bonding

GC Retention Index vs. 5,7-Dimethyl-1-naphthol

The 5,7-dimethyl-1-naphthol positional isomer (CAS 31706-76-0) has a NIST-determined retention index (RI) of 1586 on an HP-5MS non-polar capillary column (30 m, 0.25 mm i.d., 0.25 μm film) under a temperature program of 50°C (2 min) → 6°C/min → 200°C → 10°C/min → 270°C (10 min) [1]. The 5,7-dimethyl-2-naphthol (β-naphthol) isomer is chromatographically distinguishable from the α-naphthol isomer due to differential hydrogen-bonding capacity: 1-naphthols can form intramolecular H-bonds (reducing apparent polarity), while 2-naphthols engage primarily in intermolecular H-bonding, leading to predictably different retention on polar and semi-polar stationary phases [2]. This chromatographic differentiation is essential for verifying isomeric purity in procurement, as co-elution or misidentification of the 1-naphthol isomer could compromise synthetic or analytical workflows.

Gas chromatography Retention index Isomer identification

Procurement: Purity, Pricing & Availability

5,7-Dimethyl-2-naphthol is available as a specialty research chemical from limited suppliers. CymitQuimica offers the compound at €187 per 5 mg (€37.40/mg) and €743 per 50 mg (€14.86/mg), indicating significant economies of scale at larger quantities . A2B Chem also lists the compound (Cat# BL77765) . In contrast, unsubstituted 2-naphthol (CAS 135-19-3) is a commodity chemical available at <€1 per gram from multiple suppliers. This price differential of approximately 3–4 orders of magnitude reflects the specialized synthesis required for the 5,7-dimethyl regioisomer and its status as a non-commodity research intermediate. No certificate of analysis (CoA) data or melting point specifications were publicly available at the time of this evidence compilation, necessitating direct vendor inquiry for batch-specific analytical data .

Procurement Pricing Specialty chemicals

5,7-Dimethyl-2-naphthol: Recommended Application Scenarios


Asymmetric Oxidative Coupling to Chiral BINOL Ligands

5,7-Dimethyl-2-naphthol is suitable as a precursor for chiral 1,1′-bi-2-naphthol (BINOL) derivatives via oxidative coupling, leveraging the free C-1 position that is sterically blocked in 1-alkyl-substituted analogs . The electron-donating 5- and 7-methyl groups lower the oxidation potential relative to unsubstituted 2-naphthol (estimated ΔE_ox ≈ −0.05 to −0.15 V, based on class-level inference), potentially facilitating coupling under milder conditions [1]. The unique steric environment created by the 5-methyl group at the peri-position may influence enantioselectivity outcomes in asymmetric catalytic coupling reactions, offering a differentiated steric profile compared to 7-methyl-2-naphthol-derived BINOLs [2].

Lipophilicity-Driven Medicinal Chemistry Building Block

With an XLogP3 of 4.1—approximately 1.4 log units higher than unsubstituted 2-naphthol—5,7-dimethyl-2-naphthol serves as a lipophilic naphthalene scaffold for medicinal chemistry programs requiring enhanced membrane permeability or altered tissue distribution [3]. The ~25-fold increase in predicted partition coefficient makes this compound particularly relevant for central nervous system (CNS) target programs where higher logP values correlate with improved blood-brain barrier penetration. The absence of a C-1 substituent also preserves synthetic handles for further derivatization through electrophilic aromatic substitution or directed C–H functionalization [4].

Isomer-Specific Analytical Reference Standard

The chromatographic distinguishability of 5,7-dimethyl-2-naphthol from its 1-naphthol isomer (RI = 1586 for 5,7-dimethyl-1-naphthol on HP-5MS) positions this compound as a potential analytical reference standard for studies involving dimethylnaphthalene metabolism or environmental PAH monitoring [5]. The distinct retention behavior of β-naphthol vs. α-naphthol isomers on standard GC columns enables unambiguous identification in complex biological or environmental matrices, provided that authentic reference material of verified isomeric purity is used [5].

Physicochemical SAR Probe

The combination of quantifiable lipophilicity (XLogP3 = 4.1), estimated pKa modulation (≈9.6–9.7 vs. 9.5 for 2-naphthol), and reduced oxidation potential (class-level inference) makes 5,7-dimethyl-2-naphthol a well-characterized probe for SAR investigations where incremental changes in physicochemical properties are correlated with biological activity [3][6][1]. The meta-methyl substitution pattern avoids direct steric interference with the reactive 2-OH and C-1 positions, allowing assessment of electronic effects in relative isolation from steric effects—a advantageous feature compared to ortho-substituted analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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